3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 80066-99-5
VCID: VC2487729
InChI: InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

CAS No.: 80066-99-5

Cat. No.: VC2487729

Molecular Formula: C13H9NO3

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid - 80066-99-5

Specification

CAS No. 80066-99-5
Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
IUPAC Name 3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16)
Standard InChI Key YCTXQBNFNACZHO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3

Introduction

Chemical Identity and Properties

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound characterized by specific chemical identifiers and physical properties that distinguish it from related structures. This compound represents an important scaffold in organic chemistry research with potential applications in medicinal chemistry and materials science.

Basic Identification

The compound possesses multiple identifiers within chemical databases and catalogs, enabling proper identification across various research platforms. These identifiers are essential for scientific communication and database searching.

Table 1: Chemical Identifiers of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

ParameterValue
CAS Number80066-99-5
IUPAC Name3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid
Molecular FormulaC₁₃H₉NO₃
Molecular Weight227.21 g/mol
PubChem CID614848
MDL NumberMFCD00445255
InChIInChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16)
InChIKeyYCTXQBNFNACZHO-UHFFFAOYSA-N
SMILESOC(=O)c1oc2ccccc2c1n3cccc3

The compound is also known by several synonyms in the scientific literature, including 3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid, 3-(1H-pyrrol-1-yl)benzofuran-2-carboxylic acid, and 3-pyrrol-1-ylcoumarilic acid .

Physical and Chemical Properties

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid exhibits distinctive physical and chemical properties that influence its behavior in various experimental settings and applications.

Recommended storage is at ambient temperature, making it relatively convenient to handle compared to compounds requiring special storage conditions . Standard laboratory safety protocols should be followed when handling this compound, as with all research chemicals.

Structural Characteristics

Molecular Structure

The molecular structure of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid features a unique arrangement of heterocyclic components that contributes to its chemical properties and potential biological interactions.

The compound contains three primary structural elements: a benzofuran core, a pyrrole ring, and a carboxylic acid group. The benzofuran provides a rigid, planar scaffold consisting of a benzene ring fused with a furan ring. The pyrrole ring is connected to the benzofuran at the 3-position through a nitrogen-carbon bond. The carboxylic acid group is positioned at the 2-position of the benzofuran, adjacent to the oxygen atom of the furan ring .

This arrangement creates a compound with several key features:

Electronic Properties

The electronic structure of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is characterized by extensive π-electron delocalization across both the benzofuran and pyrrole rings. This conjugation influences the compound's reactivity, spectroscopic properties, and potential interactions with biological systems.

The pyrrole ring contributes five π-electrons to the system, while the benzofuran contributes additional π-electrons, creating an electron-rich system. The carboxylic acid group, being electron-withdrawing, modulates the electron density of the adjacent benzofuran ring. These electronic characteristics influence potential interactions with biological targets through mechanisms such as:

  • π-π stacking with aromatic amino acid residues in proteins

  • Hydrogen bonding interactions through the carboxylic acid

  • Potential for electrostatic interactions with charged residues in biological targets

Synthesis Methods

The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic approaches, with optimization of reaction conditions playing a critical role in yield and purity.

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid would likely focus on several key parameters:

  • Selection of appropriate solvents based on solubility and reactivity considerations

  • Temperature and reaction time optimization to maximize yield while minimizing side reactions

  • Catalyst selection and loading for key bond-forming steps

  • Purification techniques to achieve the high purity (>95%) noted in commercial samples

Industrial production methods for this compound may involve scaled-up versions of laboratory syntheses, potentially using continuous flow reactors or other specialized equipment to enhance efficiency and consistency.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is primarily influenced by its three main structural components: the carboxylic acid group, the pyrrole ring, and the benzofuran system.

The carboxylic acid group can participate in typical carboxylic acid reactions, including:

  • Esterification to form derivatives such as methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

  • Amidation to form amide derivatives

  • Decarboxylation under appropriate conditions

  • Salt formation with bases

The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution reactions, particularly at the α-positions (C-2 and C-5 of the pyrrole). These positions might undergo reactions such as:

  • Halogenation (bromination, iodination)

  • Acylation

  • Formylation

The benzofuran moiety can also undergo various electrophilic substitution reactions, primarily at C-5 and C-7 positions .

Biological Activities and Applications

Research Applications

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid finds application in several research areas:

  • It serves as a valuable building block for the synthesis of more complex heterocyclic compounds, particularly in medicinal chemistry programs exploring novel therapeutic agents.

  • The compound is used as a research intermediate in the development of compounds with potential biological activities, leveraging its unique structural features.

  • It may function as a scaffold for the development of compound libraries for high-throughput screening in drug discovery programs.

  • The compound has potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its extended conjugated system .

Spectroscopic Properties

SupplierCatalog NumberPurityPackage Size
Innex ScientificNX62373>95%1G
Apollo ScientificOR3268595%1G, 5G
VulcanchemVC2487729Not specifiedVarious
Various distributors through VWRAPOSOR3268595%1G, 5G

The compound is typically supplied as a research-grade chemical with purity levels of 95% or higher, making it suitable for most research applications .

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid have been reported in the literature, differing in functional groups or substitution patterns. These analogs provide a basis for understanding structure-activity relationships and potential applications.

Key structural analogs include:

  • Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate (CAS: 57805-87-5):
    An ester derivative of the target compound, potentially offering different solubility and pharmacokinetic properties .

  • Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate (CAS: 1984149-91-8):
    A derivative with chloro substitution on the benzofuran ring and an ethyl ester in place of the carboxylic acid.

  • N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide (CAS: 866040-19-9):
    A hydrazide derivative featuring an additional furan moiety, potentially offering enhanced interactions with biological targets .

  • Other conceptually related compounds include:

    • 2-(1H-Pyrrol-1-yl)benzoic acid

    • 4-(1H-Pyrrol-1-yl)benzoic acid

    • 2-(1H-Pyrrol-1-yl)acetic acid

These structural variations could impact properties such as solubility, lipophilicity, hydrogen bonding capability, and binding affinity to biological targets.

Comparative Properties

The properties of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can be compared with those of its derivatives to understand the impact of structural modifications:

Table 3: Comparative Properties of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid and Key Derivatives

CompoundMolecular Weight (g/mol)Functional GroupExpected SolubilityPotential Biological Activity
3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid227.21Carboxylic acidHigher in polar solvents; potential for salt formationBaseline for comparison
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate241.24Methyl esterHigher in organic solvents; lower in waterModified membrane permeability
Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate289.71Ethyl ester with 5-chloro substitutionHigher lipophilicityPotential enhanced binding to lipophilic pockets
N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide335.30Hydrazide with furanAdditional hydrogen bonding capacityPotentially enhanced target interactions

The presence of the free carboxylic acid group in 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid distinguishes it from its ester derivatives, likely conferring higher water solubility (particularly at higher pH) and the ability to form salts with bases. In contrast, the ester derivatives would be expected to show higher lipophilicity and potentially enhanced cell membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator